molecular formula C9H18Cl2N2S B13513583 (2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride

(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride

Cat. No.: B13513583
M. Wt: 257.22 g/mol
InChI Key: BQJHBFGMJQZBKG-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C9H16N2S.2ClH. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride typically involves the reaction of 2-aminoethanol with methylamine and 5-methylthiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminoethyl)(methyl)[(5-methylfuran-2-yl)methyl]amine dihydrochloride
  • (2-Aminoethyl)(methyl)[(5-methylpyrrole-2-yl)methyl]amine dihydrochloride

Uniqueness

(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs with furan or pyrrole rings. This uniqueness makes it valuable for specific research applications where the sulfur atom in the thiophene ring plays a crucial role.

Properties

Molecular Formula

C9H18Cl2N2S

Molecular Weight

257.22 g/mol

IUPAC Name

N'-methyl-N'-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H16N2S.2ClH/c1-8-3-4-9(12-8)7-11(2)6-5-10;;/h3-4H,5-7,10H2,1-2H3;2*1H

InChI Key

BQJHBFGMJQZBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CN(C)CCN.Cl.Cl

Origin of Product

United States

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